molecular formula C22H20FN3O3S B2647796 N-(4-fluorobenzyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941926-69-8

N-(4-fluorobenzyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2647796
CAS No.: 941926-69-8
M. Wt: 425.48
InChI Key: DNXXCGRKBNLCMA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a methoxybenzamido group, and a dihydrocyclopenta[d]thiazole group. These groups could potentially give the compound a variety of interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorobenzyl and methoxybenzamido groups would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The presence of the fluorobenzyl and methoxybenzamido groups could make the compound reactive towards certain nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in its structure. For example, the fluorobenzyl group could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Radiolabeling for Imaging

N-(4-fluorobenzyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide and its derivatives have been studied extensively in the context of radiolabeling. For instance, fluorinated derivatives of WAY 100635 have been synthesized and radiolabeled with fluorine-18. These compounds, including [18F]FBWAY and [18F]FCWAY, showed promise in biological imaging due to their favorable pharmacokinetic properties and specific binding ratios, making them useful for assessing dynamic changes in serotonin levels and for static measurement of serotonin receptor distribution (Lang et al., 1999).

Prosthetic Group for Biomolecules

The compound has also been explored as a prosthetic group for radiolabeling peptides and proteins. N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide, also known as [(18)F]FBEM, is an example where the compound is used for radiolabeling free sulfhydryl groups of peptides and proteins. This prosthetic group has been automated for synthesis and shows potential in the field of radiochemistry and molecular imaging (Kiesewetter et al., 2011).

Structural Characterization and Biological Activity

The compound's derivatives have been structurally characterized and studied for their biological activities. For instance, N-(ferrocenylmethyl)benzene-carboxamide derivatives have been synthesized and their cytotoxic effects on specific cancer cell lines were evaluated, showing potential in cancer research (Kelly et al., 2007).

Analysis of Metabolism and Disposition

The compound has also been used in studies analyzing metabolism and disposition of drugs, as demonstrated by the use of 19F-NMR spectroscopy. This technique helped in understanding the metabolic fate and excretion balance of certain lead compounds, contributing valuable information to drug discovery and development programs (Monteagudo et al., 2007).

Synthesis and Evaluation of Novel Derivatives

The compound has been involved in the synthesis of novel derivatives with potential pharmaceutical applications. For instance, its involvement in the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases that have been investigated for their cytotoxicity against human cancer cell lines is noteworthy, highlighting its role in the development of new chemotherapeutic agents (Hassan et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to better understand its properties and potential applications. This could involve more detailed physical and chemical property analyses, as well as studies to determine its biological activity .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S/c1-29-16-8-4-14(5-9-16)20(27)26-22-25-19-17(10-11-18(19)30-22)21(28)24-12-13-2-6-15(23)7-3-13/h2-9,17H,10-12H2,1H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXXCGRKBNLCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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